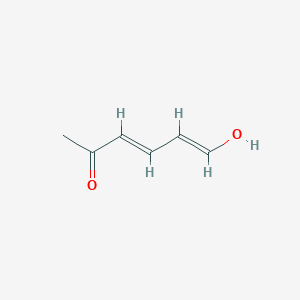
(3E,5E)-6-Hydroxyhexa-3,5-dien-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E,5E)-6-Hydroxyhexa-3,5-dien-2-one is a chemical compound that is commonly known as HHD. It is a yellowish-brown oily substance that is soluble in organic solvents such as ethanol and ether. HHD has been found to have various scientific research applications, including being used as a precursor in the synthesis of various organic compounds.
Aplicaciones Científicas De Investigación
HHD has been found to have various scientific research applications. It is commonly used as a precursor in the synthesis of various organic compounds, including natural products, pharmaceuticals, and agrochemicals. HHD has also been studied for its potential use as a chiral ligand in asymmetric catalysis. Additionally, HHD has been found to have antioxidant and anti-inflammatory properties, making it a potential candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of HHD is not fully understood. However, studies have shown that HHD acts as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. HHD has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Efectos Bioquímicos Y Fisiológicos
HHD has been found to have various biochemical and physiological effects. Studies have shown that HHD can reduce oxidative stress and inflammation in vitro and in vivo. HHD has also been found to have neuroprotective effects, including protecting against neuronal damage caused by oxidative stress and reducing the production of amyloid-beta peptides, which are associated with Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using HHD in lab experiments is its high purity, which ensures accurate and reproducible results. Additionally, HHD is relatively stable and can be stored for long periods without degradation. However, one limitation of using HHD is its cost, which can be prohibitive for some research projects.
Direcciones Futuras
There are several future directions for the study of HHD. One direction is to further investigate its antioxidant and anti-inflammatory properties and its potential use as a therapeutic agent for various diseases. Another direction is to study the potential use of HHD as a chiral ligand in asymmetric catalysis. Additionally, future studies could investigate the synthesis of HHD derivatives with improved properties and potential applications.
Métodos De Síntesis
The synthesis method of HHD involves the condensation of malonic acid with acetylacetone in the presence of a base, followed by dehydration and decarboxylation. The resulting product is HHD. This method has been found to be efficient and yields a high purity of HHD.
Propiedades
Número CAS |
102605-99-2 |
|---|---|
Nombre del producto |
(3E,5E)-6-Hydroxyhexa-3,5-dien-2-one |
Fórmula molecular |
C6H8O2 |
Peso molecular |
112.13 g/mol |
Nombre IUPAC |
(3E,5E)-6-hydroxyhexa-3,5-dien-2-one |
InChI |
InChI=1S/C6H8O2/c1-6(8)4-2-3-5-7/h2-5,7H,1H3/b4-2+,5-3+ |
Clave InChI |
YLUVSOSEFIBPKJ-ZUVMSYQZSA-N |
SMILES isomérico |
CC(=O)/C=C/C=C/O |
SMILES |
CC(=O)C=CC=CO |
SMILES canónico |
CC(=O)C=CC=CO |
Sinónimos |
2,4-Hexadienal, 5-hydroxy-, (Z,Z)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



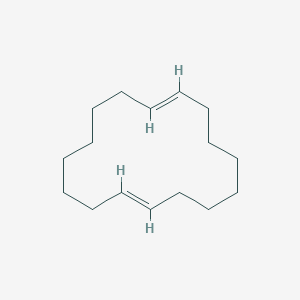
![3,4-Dihydroxy-2-[[5-hydroxy-5-methyl-2-(6-methylhept-5-en-2-yl)cyclopent-2-en-1-yl]methyl]cyclohex-2-en-1-one](/img/structure/B11469.png)
![(4Z)-1,1,1-trifluoro-4-phenyl-4-[(Z)-[4,4,4-trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butylidene]hydrazinylidene]-2-(trifluoromethyl)butan-2-ol](/img/structure/B11470.png)
![1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Bis(hexafluorophosphate)](/img/structure/B11477.png)


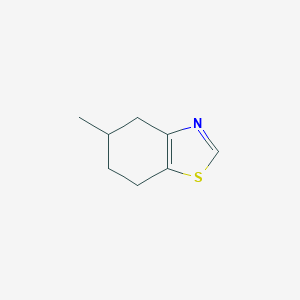


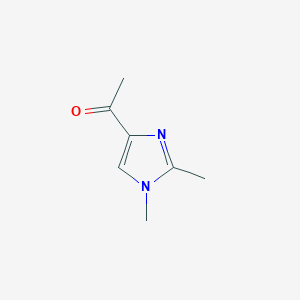
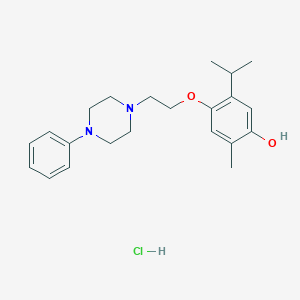
![4-[4-(1h-Imidazol-1-yl)phenyl]-2,4-dioxo-butanoic acid](/img/structure/B11486.png)
![1-[2-(2-Pyrrolidin-1-ylethoxy)ethyl]pyrrolidine](/img/structure/B11492.png)
![N-[1-(2,5-dimethyl-1H-pyrrol-3-yl)ethylidene]-N-methylamine](/img/structure/B11493.png)